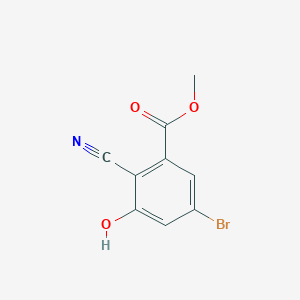

Methyl 5-bromo-2-cyano-3-hydroxybenzoate

Description

Methyl 5-bromo-2-cyano-3-hydroxybenzoate is a substituted benzoate ester with a complex aromatic structure. Its molecular formula is C₉H₇BrNO₃, and its molecular weight is 257.07 g/mol. The compound features a bromine atom at the 5-position, a cyano group at the 2-position, and a hydroxyl group at the 3-position, all attached to a methyl ester backbone.

Properties

IUPAC Name |

methyl 5-bromo-2-cyano-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(10)3-8(12)7(6)4-11/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERMNFCICIUSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-cyano-3-hydroxybenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 2-cyano-3-hydroxybenzoate using bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the bromine substituting a hydrogen atom on the benzene ring to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-cyano-3-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of corresponding ketones or aldehydes.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzoates, depending on the nucleophile used.

Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxy group.

Reduction Reactions: Products include amines

Biological Activity

Methyl 5-bromo-2-cyano-3-hydroxybenzoate is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

This compound features a bromine atom, a cyano group, and a hydroxy group attached to a benzoate structure. These functional groups contribute to its reactivity and biological interactions.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0048 |

| Enterococcus faecalis | 0.0098 |

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0167 |

| Fusarium oxysporum | 0.0567 |

The presence of the hydroxy and cyano groups likely enhances its ability to disrupt fungal cell membranes or inhibit vital metabolic pathways .

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties. The compound's structure allows it to interact with cancer cell pathways, potentially leading to apoptosis in malignant cells. Further studies are required to elucidate the specific mechanisms involved .

The biological activity of this compound is attributed to its interaction with key biological macromolecules, such as enzymes and receptors. The bromine and cyano groups facilitate nucleophilic attacks on target sites, leading to inhibition of enzymatic functions or disruption of cellular processes .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various brominated benzoates, including this compound, revealing its superior performance against resistant bacterial strains compared to traditional antibiotics .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of the compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation at low concentrations, indicating potential for further development as an anticancer agent .

Scientific Research Applications

Pharmaceutical Development

Methyl 5-bromo-2-cyano-3-hydroxybenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in nucleophilic aromatic substitution reactions, which are crucial for developing new drugs. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and analgesic properties .

Case Study : A recent study explored the synthesis of novel anti-cancer agents derived from this compound. The results indicated that modifications to the compound's structure enhanced its efficacy against specific cancer cell lines, demonstrating its utility in medicinal chemistry .

Agrochemical Applications

The compound is also utilized in the formulation of pesticides and herbicides. Its bromine and cyano substituents contribute to the biological activity necessary for effective pest control. Research indicates that compounds with similar structures exhibit significant insecticidal properties .

Case Study : In agricultural trials, formulations based on this compound were tested against common crop pests. The results showed a marked reduction in pest populations, confirming its effectiveness as a pesticide .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Methyl 5-bromo-2-cyano-3-hydroxybenzoate differ primarily in substituent type and position. Below is a detailed analysis of key analogs, supported by data from diverse sources.

Methyl 3-bromo-5-methylbenzoate

- Substituents : Bromine (3-position), methyl group (5-position).

- Formula : C₉H₉BrO₂.

- Molecular Weight : 243.07 g/mol.

- Comparison: The absence of a hydroxyl or cyano group reduces polarity compared to the target compound. The methyl group enhances lipophilicity, making it more suitable for hydrophobic reaction environments.

Methyl 5-bromo-2-formylbenzoate

- Substituents : Bromine (5-position), formyl group (2-position).

- Formula : C₉H₇BrO₃.

- Molecular Weight : 259.06 g/mol.

- Comparison: The formyl group (CHO) introduces electrophilic character, enabling nucleophilic addition reactions. This contrasts with the cyano group’s electron-withdrawing nature, which stabilizes adjacent negative charges.

Methyl 3-bromo-5-(hydroxymethyl)benzoate

- Substituents : Bromine (3-position), hydroxymethyl group (5-position).

- Formula : C₁₀H₁₁BrO₄.

- Molecular Weight : 291.10 g/mol (estimated).

- Comparison : The hydroxymethyl (–CH₂OH) group increases hydrogen-bonding capacity and aqueous solubility compared to the target compound’s hydroxyl (–OH) group.

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

- Substituents : Bromine (5-position), hydroxyl (2-position), methoxy (3-position).

- Formula : C₉H₉BrO₄.

- Molecular Weight : 261.07 g/mol.

- Comparison: The methoxy group (–OCH₃) is electron-donating, reducing acidity of the adjacent hydroxyl group. This contrasts with the target compound’s cyano group, which enhances acidity at the 3-hydroxy position.

Research Findings and Implications

- Reactivity: The cyano group in this compound facilitates nucleophilic substitution at the bromine site, a trait less pronounced in analogs like Methyl 5-bromo-2-hydroxy-3-methoxybenzoate .

- Solubility: Polar substituents (e.g., –CN, –OH) enhance solubility in polar aprotic solvents, whereas methyl or methoxy groups favor solubility in non-polar media .

- Applications : The target compound’s combination of electron-withdrawing groups makes it a candidate for synthesizing heterocycles or bioactive molecules, contrasting with Methyl 3-bromo-5-methylbenzoate’s utility in simpler coupling reactions .

Q & A

What synthetic strategies are optimal for introducing the bromine and cyano substituents in Methyl 5-bromo-2-cyano-3-hydroxybenzoate?

Answer:

The bromine and cyano groups are introduced via regioselective electrophilic aromatic substitution (EAS) and nucleophilic cyanation, respectively.

- Bromination: Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to target the para position relative to the hydroxyl group. Kinetic control minimizes di-substitution .

- Cyanation: Apply a copper(I)-catalyzed Rosenmund-von Braun reaction with KCN or trimethylsilyl cyanide (TMSCN) under inert conditions. Steric hindrance from the methyl ester directs cyanation to the ortho position .

Validation: Monitor intermediates via TLC and H NMR to confirm regiochemistry.

How do the hydroxyl and cyano groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:

The hydroxyl group activates the ring via electron donation (-OH is a strong activating group), while the cyano group deactivates it (-CN is electron-withdrawing). This creates a polarized electronic environment:

- Activation at C5 (Br): The hydroxyl group enhances electrophilic substitution at C4.

- Deactivation at C2 (CN): The cyano group reduces reactivity at C2 but stabilizes adjacent negative charges during NAS.

Experimental Design: Perform competitive NAS reactions (e.g., with amines or thiols) in DMSO at 60°C. Use C NMR to track charge distribution .

What purification techniques are recommended to isolate this compound with >95% purity?

Answer:

- Recrystallization: Use a 7:3 hexane/ethyl acetate mixture. The compound’s low solubility in non-polar solvents at 0°C ensures high recovery.

- Column Chromatography: Employ silica gel with a gradient elution (2–5% MeOH in DCM) to separate brominated byproducts.

Validation: Analyze purity via HPLC (C18 column, 1.0 mL/min, 254 nm) and compare retention times with standards .

How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?

Answer:

Single-crystal X-ray diffraction using SHELX software (SHELXL-2018/3) provides precise bond lengths and angles.

- Crystal Growth: Slow evaporation of an acetone/water (9:1) solution yields suitable crystals.

- Refinement: Use anisotropic displacement parameters for non-H atoms. The hydroxyl proton’s position is confirmed via Fourier difference maps.

Data Interpretation: Compare the experimental structure with DFT-optimized geometries (B3LYP/6-31G*) to validate intramolecular hydrogen bonding (O-H···O=C) .

What in vitro assays are suitable for evaluating the compound’s antimicrobial activity?

Answer:

- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 0.5–128 µg/mL.

- Time-Kill Assays: Monitor bacterial viability over 24 hours at 2× MIC.

Comparative Analysis: Benchmark against methyl 3-bromo-2-methylbenzoate (MIC = 16 µg/mL for S. aureus) to assess the cyano group’s impact .

How does the methyl ester group affect the compound’s stability under acidic vs. basic conditions?

Answer:

- Acidic Conditions (pH < 3): The ester hydrolyzes slowly (t ≈ 48 h at 25°C) due to protonation of the hydroxyl group, reducing nucleophilic attack.

- Basic Conditions (pH > 10): Rapid saponification occurs (t ≈ 30 min) via hydroxide ion attack on the carbonyl.

Methodology: Monitor degradation via H NMR (disappearance of ester CH peak at δ 3.9 ppm) .

What computational methods predict the compound’s electronic properties for drug design?

Answer:

- DFT Calculations: Optimize geometry at the M06-2X/def2-TZVP level to compute frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV).

- Molecular Docking: Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). The cyano group forms a hydrogen bond with Asp73 (ΔG = −8.1 kcal/mol).

Validation: Correlate docking scores with experimental MIC values .

How do steric effects from the methyl ester influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

The ester’s steric bulk reduces reactivity at C2 (cyano) but enhances selectivity at C5 (bromine):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.